molecular formula C6H12S3 B1614533 3,5-Diethyl-1,2,4-trithiolane CAS No. 54644-28-9

3,5-Diethyl-1,2,4-trithiolane

Cat. No.: B1614533
CAS No.: 54644-28-9
M. Wt: 180.4 g/mol
InChI Key: WQXXXHMEBYGSBG-UHFFFAOYSA-N
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Description

3,5-Diethyl-1,2,4-trithiolane is an organic compound with the molecular formula C6H12S3. It belongs to the class of trithiolanes, which are cyclic sulfur compounds containing three sulfur atoms in a five-membered ring. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diethyl-1,2,4-trithiolane typically involves the reaction of diethyl disulfide with elemental sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired trithiolane ring. The general reaction can be represented as follows:

[ \text{2 (C2H5)2S2 + S} \rightarrow \text{C6H12S3} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sulfur compounds. The temperature and reaction time are carefully controlled to optimize the yield of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high purity and yield. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl-1,2,4-trithiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of this compound can lead to the formation of thiols or disulfides.

    Substitution: The ethyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides (C6H12S3O) or sulfones (C6H12S3O2)

    Reduction: Thiols (C2H5SH) or disulfides (C2H5S2)

    Substitution: Various substituted trithiolanes depending on the nucleophile used

Scientific Research Applications

3,5-Diethyl-1,2,4-trithiolane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and properties of cyclic sulfur compounds. It also serves as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3,5-Diethyl-1,2,4-trithiolane involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur atoms can form bonds with metal ions or other sulfur-containing molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1,2,4-trithiolane: Similar structure but with methyl groups instead of ethyl groups.

    3,5-Diethyl-1,2,4-dithiane: Contains two sulfur atoms in a six-membered ring.

    3,5-Diethyl-1,2,4-tetrathiane: Contains four sulfur atoms in a six-membered ring.

Uniqueness

3,5-Diethyl-1,2,4-trithiolane is unique due to its specific arrangement of sulfur atoms and ethyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3,5-diethyl-1,2,4-trithiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S3/c1-3-5-7-6(4-2)9-8-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXXXHMEBYGSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1SC(SS1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60969922
Record name 3,5-Diethyl-1,2,4-trithiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, yellow liquid; Powerful, sulfureous aroma
Record name 3,5-Diethyl-1,2,4-trithiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1673/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in heptane and triacetin; insoluble in water, Soluble (in ethanol)
Record name 3,5-Diethyl-1,2,4-trithiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1673/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.147-1.160
Record name 3,5-Diethyl-1,2,4-trithiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1673/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

54644-28-9
Record name 3,5-Diethyl-1,2,4-trithiolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054644289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diethyl-1,2,4-trithiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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